

Application Notes and Protocols for T-1105 in Zika Virus Replication Studies

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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

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These application notes provide a comprehensive guide for utilizing **T-1105**, a broad-spectrum antiviral agent, in the study of Zika virus (ZIKV) replication. This document includes detailed protocols for key in vitro experiments, a summary of reported efficacy data, and a visualization of the compound's mechanism of action.

Introduction to T-1105 and Zika Virus

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, primarily due to its association with congenital microcephaly and other neurological disorders.^{[1][2]} As there are currently no approved vaccines or specific antiviral therapies for ZIKV infection, the development of effective countermeasures is a high priority.^{[1][3][4]}

T-1105 is a pyrazinecarboxamide derivative and a structural analogue of T-705 (Favipiravir).^[1] Both **T-1105** and T-705 have demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.^{[1][3][5]} The proposed mechanism of action involves the intracellular conversion of the compound into its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome replication.^[1] In the context of Zika virus, the target of **T-1105** is the non-structural protein 5 (NS5), which possesses RdRp activity essential for viral replication.

Quantitative Data Summary

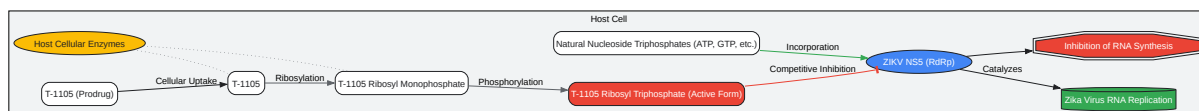
Several studies have evaluated the in vitro efficacy of **T-1105** and its analogue T-705 against Zika virus. The following table summarizes the key quantitative data from this research.

Compound	Virus Strain	Cell Line	EC ₅₀ (μM)	IC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)	Reference
T-1105	SZ01	Vero	97.5 ± 6.8	-	> 3000	> 30.8	[1][6][7]
T-705 (Favipiravir)	SZ01	Vero	110.9 ± 13.1	-	> 3000	> 27.1	[1][6][7]
T-705 (Favipiravir)	-	VeroE6	-	6.934 to 34.73 (μg/mL)	> 100 (μg/mL)	-	[5]
T-705 (Favipiravir)	Five distinct strains	Vero	-	35 ± 14	-	-	[8]
T-705 (Favipiravir)	-	HUH-7	236.5	-	-	-	[9]

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ or IC₅₀, with higher values indicating greater selectivity for antiviral activity over cytotoxicity.

Mechanism of Action of T-1105

T-1105 exerts its antiviral effect by targeting the Zika virus RNA-dependent RNA polymerase (NS5). The proposed mechanism is a multi-step process that occurs within the host cell.



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Caption: Mechanism of action of **T-1105** against Zika virus.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of **T-1105** against Zika virus in vitro.

Viral Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit viral infectivity.

Materials:

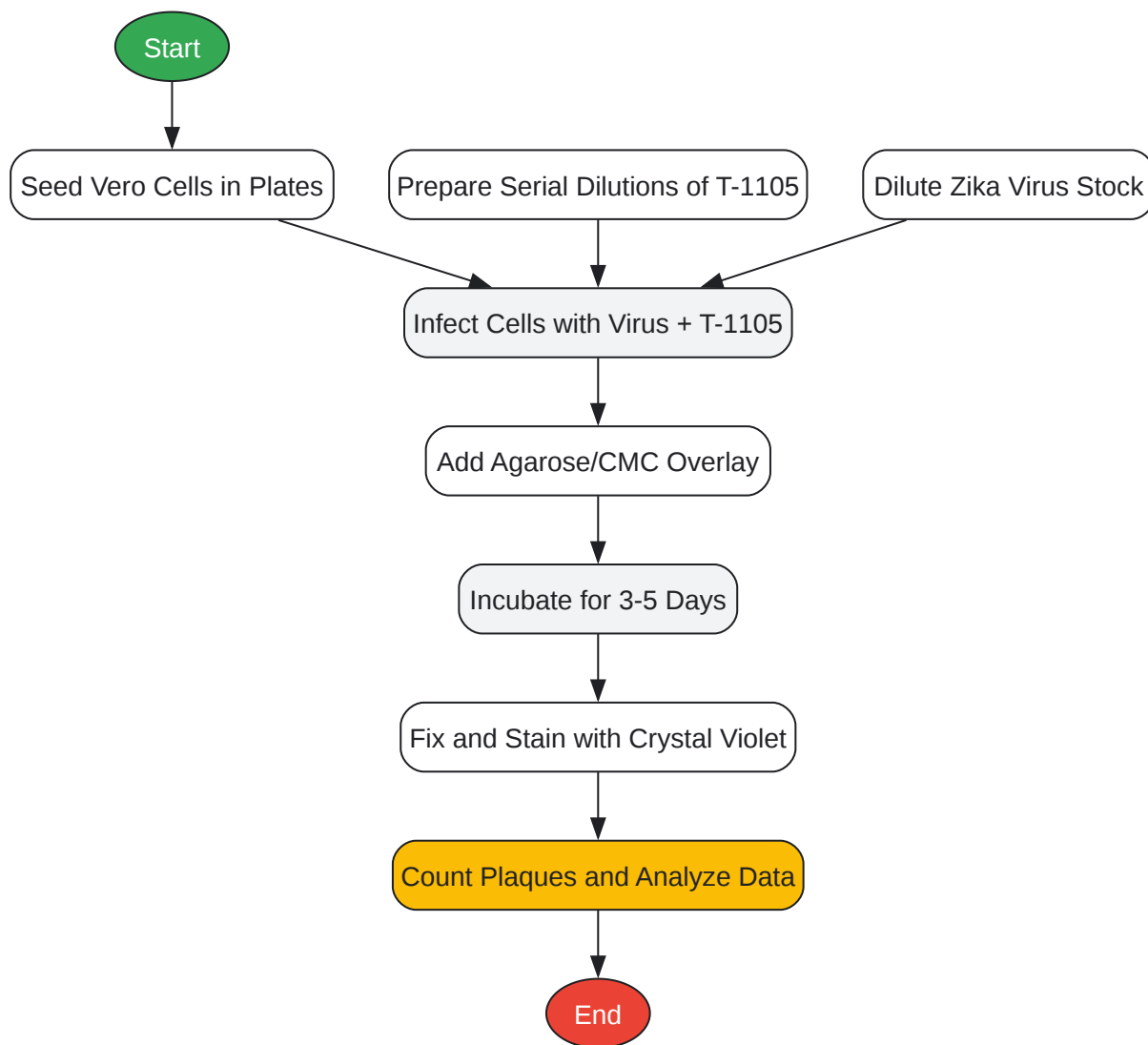
- Vero cells (or other susceptible cell line)
- Zika virus stock of known titer
- **T-1105**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Trypsin-EDTA
- SeaPlaque Agarose or Carboxymethylcellulose (CMC)
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate Buffered Saline (PBS)
- 6-well or 12-well cell culture plates

Protocol:

- Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO₂.
- Compound Preparation: Prepare serial dilutions of **T-1105** in DMEM.
- Virus Dilution: Dilute the Zika virus stock in DMEM to a concentration that will produce 50-100 plaques per well.
- Infection:
 - Wash the confluent cell monolayer with PBS.
 - In separate tubes, mix the diluted virus with each concentration of **T-1105** (and a no-drug control).
 - Add the virus-compound mixture to the respective wells.
 - Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral adsorption.
- Agarose/CMC Overlay:
 - Prepare a 2X DMEM solution with 4% FBS.
 - Prepare a 1.2% solution of SeaPlaque Agarose or 2.4% CMC in water and autoclave.
 - Cool the agarose/CMC to 42°C and mix it 1:1 with the 2X DMEM.

- Aspirate the virus inoculum from the wells and gently add the agarose/CMC overlay.
- Allow the overlay to solidify at room temperature.
- Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
- Staining:
 - Fix the cells by adding 10% formalin for at least 30 minutes.
 - Gently remove the agarose/CMC overlay.
 - Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
 - Wash the plates with water and allow them to dry.
- Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the **T-1105** concentration and fitting the data to a dose-response curve.



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Caption: Workflow for a Zika virus plaque reduction assay.

Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Materials:

- Same as for Plaque Reduction Assay.
- Microcentrifuge tubes.

Protocol:

- Cell Seeding and Compound Treatment: Seed cells in a multi-well plate and prepare serial dilutions of **T-1105** as described for the plaque assay.
- Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI), for example, 0.1.
- Incubation: Incubate the infected cells in the presence of the different concentrations of **T-1105** for a full replication cycle (e.g., 24-48 hours).
- Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.
- Titer Determination: Determine the viral titer in each supernatant sample by performing a plaque assay (as described above) or a TCID₅₀ assay.
- Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from the **T-1105**-treated wells to the no-drug control well. The EC₅₀ value is determined by plotting the percentage of viral yield reduction against the log of the **T-1105** concentration.

RT-qPCR for Viral RNA Quantification

This assay quantifies the amount of viral RNA, providing a measure of viral replication.

Materials:

- Zika virus-infected cells treated with **T-1105**.
- RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

- Reverse transcriptase.
- qPCR master mix.
- Zika virus-specific primers and probe.
- RT-qPCR instrument.

Protocol:

- **Sample Preparation:** Infect cells with Zika virus in the presence of serial dilutions of **T-1105** and incubate for a defined period (e.g., 24 hours).
- **RNA Extraction:** Extract total RNA from the cells or the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
- **Reverse Transcription:** Synthesize cDNA from the extracted RNA using a reverse transcriptase.
- **qPCR:**
 - Set up the qPCR reaction with the cDNA, qPCR master mix, and Zika virus-specific primers and probe.
 - Run the reaction on a real-time PCR instrument.
- **Data Analysis:** Quantify the viral RNA levels based on the Ct values. The reduction in viral RNA is calculated relative to the no-drug control. The EC₅₀ value can be determined from a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the compound on the host cells.

Materials:

- Vero cells (or other relevant cell line).
- **T-1105.**

- DMEM with FBS.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well plates.
- Microplate reader.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of **T-1105** to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
- Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined from the dose-response curve.

Conclusion

T-1105 has demonstrated promising in vitro activity against Zika virus, warranting further investigation as a potential therapeutic agent. The protocols provided in these application notes offer a standardized approach for researchers to evaluate the antiviral efficacy and cytotoxicity

of **T-1105** and other potential Zika virus inhibitors. Consistent and reproducible data generated from these assays are essential for the preclinical development of new antiviral drugs.

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